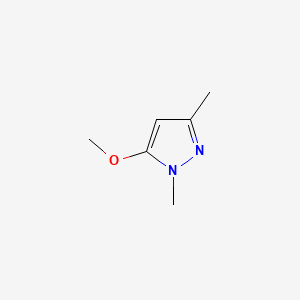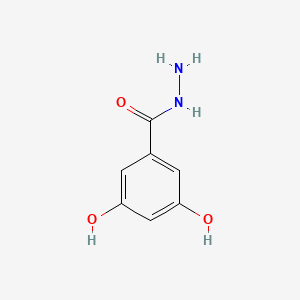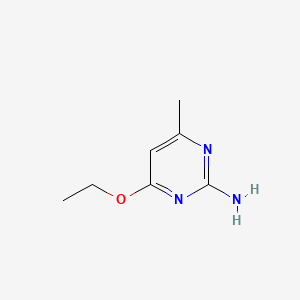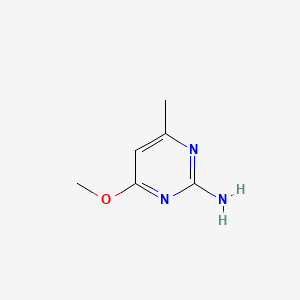
3-Bromo-2-nitropyridine
Descripción general
Descripción
3-Bromo-2-nitropyridine is a pyridine derivative with the molecular formula C5H3BrN2O2. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane . This compound is of interest due to its applications in organic synthesis and its potential use in various scientific research fields.
Mecanismo De Acción
Target of Action
Nitropyridines, in general, are known to interact with various biological targets, including enzymes and receptors . The bromine and nitro groups on the pyridine ring can potentially enhance the reactivity of the compound, making it a useful intermediate in the synthesis of more complex molecules .
Mode of Action
The mode of action of 3-Bromo-2-nitropyridine involves its interaction with its targets. This unique mechanism of action allows for the synthesis of various substituted pyridines .
Biochemical Pathways
For instance, 3-nitropyridine can be used to synthesize 5-nitropyridine-2-sulfonic acid in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines can be synthesized .
Result of Action
The result of the action of this compound is primarily observed at the molecular level, where it serves as a key intermediate in the synthesis of various other compounds . Its unique structure and reactivity allow for high regioselectivities and yields in the synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents or catalysts can affect the efficiency and selectivity of its reactions . It’s also important to note that this compound should be stored in a cool, dry place to maintain its stability .
Análisis Bioquímico
Biochemical Properties
3-Bromo-2-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in halogenation and nitration reactions. The interactions between this compound and these biomolecules are typically characterized by covalent bonding, which can alter the structure and function of the target molecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to changes in cellular processes. For instance, this compound can inhibit the activity of enzymes involved in DNA replication and repair, resulting in altered gene expression and cellular function. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. High doses of this compound can be toxic and cause adverse effects, such as oxidative stress, inflammation, and cell death .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to halogenation and nitration reactions. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of different metabolites. The compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes, resulting in altered cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity and function. For example, this compound can accumulate in the nucleus and interact with DNA, leading to changes in gene expression .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Its localization to the nucleus can also influence gene expression and DNA repair processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-2-nitropyridine can be synthesized from 3-nitropyridine-2-amine. The process involves the bromination of 3-nitropyridine-2-amine using bromine in an organic solvent . Another method involves the nitration of 2-bromopyridine using nitric acid in the presence of sulfuric acid . The reaction conditions typically require controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and bromination reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration of reagents, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include substituted pyridines where the bromine atom is replaced by the nucleophile.
Reduction: The major product is 3-amino-2-nitropyridine.
Aplicaciones Científicas De Investigación
3-Bromo-2-nitropyridine is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: It is used in the synthesis of materials with specific electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-nitropyridine: Similar in structure but with the bromine and nitro groups in different positions.
3-Nitropyridine-2-carbonitrile: Contains a cyano group instead of a bromine atom.
Pyrrolo[3,2-b]pyridine: A fused ring system with similar reactivity.
Uniqueness
3-Bromo-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitropyridine derivatives. Its combination of a bromine atom and a nitro group makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-bromo-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNISJZUJCKTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344034 | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-33-3 | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)













